N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in a screen of compounds that could enhance the production of nerve growth factor (NGF), which is important for the survival and function of nerve cells.
Mécanisme D'action
The exact mechanism of action of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is thought to work through multiple pathways. This compound has been shown to increase the expression of genes involved in the production of NGF and to activate the protein AMPK, which is important for cellular energy metabolism. This compound has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including enhancing the production of NGF, reducing the accumulation of amyloid beta, reducing oxidative stress and inflammation, and improving cognitive function in preclinical models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects and to increase lifespan in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is that it has shown promising results in preclinical models of Alzheimer's disease and has a favorable safety profile. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its efficacy in humans.
Orientations Futures
Future research on N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide could include clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Other potential future directions could include investigating the use of this compound in other neurodegenerative diseases, as well as further elucidating its mechanism of action and identifying potential biomarkers for its effects.
Méthodes De Synthèse
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylpyridine-2-carboxylic acid with 3,4-dihydro-2H-chromen-3-carboxylic acid, followed by a series of chemical modifications. The final compound is obtained as a white to off-white powder.
Applications De Recherche Scientifique
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing the accumulation of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. This compound has also been shown to have neuroprotective effects and to enhance the production of NGF.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-4-8-17-15(11)18-16(19)13-9-12-6-2-3-7-14(12)20-10-13/h2-8,13H,9-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDOYKZZDQAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.